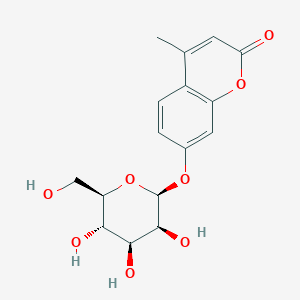
4-Methylumbelliferyl beta-D-mannopyranoside
説明
4-Methylumbelliferyl beta-D-mannopyranoside is a fluorogenic substrate used for the detection of beta-D-mannopyranosidase . It is also a fluorescent ligand for concanavalin A and interacts with its carbohydrate binding region .
Molecular Structure Analysis
The molecular formula of 4-Methylumbelliferyl beta-D-mannopyranoside is C16H18O8 . Its molecular weight is 338.31 g/mol .Chemical Reactions Analysis
4-Methylumbelliferyl beta-D-mannopyranoside is a substrate for beta-mannosidase. When hydrolyzed by this enzyme, it releases the fluorescent product 4-MU .Physical And Chemical Properties Analysis
4-Methylumbelliferyl beta-D-mannopyranoside is a powder that is soluble in pyridine at a concentration of 10 mg/mL, yielding a clear, colorless to faintly yellow solution . It should be stored at -20°C .科学的研究の応用
Enzyme Assay Substrate
Man-b-4MU is used as a fluorogenic substrate for β-mannosidase in enzyme assays . This allows researchers to measure the activity of this enzyme in various biological samples, including tissue extracts from mice .
Cell-Free Translation Studies
This compound has been used in cell-free translation studies . Cell-free translation is a method used in molecular biology to synthesize proteins without the use of living cells.
Insect Midgut Research
Research involving the midgut of the sandfly species Lutzomyia longipalpis has utilized Man-b-4MU . The midgut of insects is a critical site for digestion and absorption of nutrients, and studying it can provide insights into insect physiology and biochemistry.
Fluorescent Ligand for Concanavalin A
Man-b-4MU acts as a fluorescent ligand for concanavalin A, a plant lectin . It interacts with the carbohydrate binding region of concanavalin A , which can be useful in studying the binding kinetics of this lectin.
Diagnosis of Alpha-Mannosidosis
Man-b-4MU can be used for the diagnosis of alpha-mannosidosis . This is a rare lysosomal storage disorder, and measuring α-mannosidase in plasma using Man-b-4MU can aid in its diagnosis .
Biomass Degradation Studies
Man-b-4MU has been used as an analytical reagent for studying biomass degradation by fungi . Fungi play a crucial role in the decomposition of organic matter, and understanding their degradation mechanisms can have implications for various fields, including biofuel production .
作用機序
Target of Action
The primary target of 4-Methylumbelliferyl beta-D-mannopyranoside, also known as Man-b-4MU, is the enzyme β-mannosidase . This enzyme plays a crucial role in the degradation of N-linked glycoproteins and glycolipids .
Mode of Action
Man-b-4MU acts as a fluorogenic substrate for β-mannosidase . When β-mannosidase acts on Man-b-4MU, it cleaves the glycosidic bond, releasing a fluorescent molecule, 4-methylumbelliferone . This fluorescence can be detected and quantified, providing a measure of β-mannosidase activity .
Biochemical Pathways
The action of Man-b-4MU is involved in the broader context of glycan catabolism . β-mannosidase, the enzyme that acts on Man-b-4MU, is responsible for cleaving mannose residues in glycoproteins and glycolipids . The release of 4-methylumbelliferone upon cleavage by β-mannosidase can be used to monitor the activity of this enzyme and, by extension, the progress of these catabolic pathways .
Pharmacokinetics
It is known that the compound is soluble in pyridine , which may influence its absorption and distribution
Result of Action
The cleavage of Man-b-4MU by β-mannosidase results in the release of the fluorescent molecule 4-methylumbelliferone . This fluorescence can be detected and quantified, providing a direct measure of β-mannosidase activity . This can be particularly useful in the study of conditions related to deficiencies or overactivity of β-mannosidase .
Action Environment
It is known that the assays involving man-b-4mu and β-mannosidase are typically performed at ph 70 , indicating that pH could be a significant environmental factor
将来の方向性
4-Methylumbelliferyl beta-D-mannopyranoside has been used in various biological assays, including the enzyme assay of mice tissue extracts, cell-free translation, and in the midgut of Lutzomyia longipalpis . Its use as a fluorogenic substrate for beta-D-mannopyranosidase detection suggests potential applications in biochemical research and diagnostics .
特性
IUPAC Name |
4-methyl-7-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13-,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDPTGPSBJVHCN-NZBFACKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401020649 | |
| Record name | 4-Methylumbelliferyl beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl beta-D-mannopyranoside | |
CAS RN |
67909-30-2 | |
| Record name | 4-Methylumbelliferyl-beta-D-mannopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067909302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylumbelliferyl beta-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401020649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Methylumbelliferyl beta-D-mannopyranoside in studying β-D-mannosidase?
A: 4-Methylumbelliferyl beta-D-mannopyranoside serves as a synthetic substrate for β-D-mannosidase. [, , , , ] Upon enzymatic cleavage by β-D-mannosidase, the compound releases 4-methylumbelliferone, a fluorescent product. This allows researchers to easily quantify enzyme activity by measuring fluorescence intensity.
Q2: How does the pH level affect the activity of β-D-mannosidase?
A: Research using 4-Methylumbelliferyl beta-D-mannopyranoside as a substrate has shown that β-D-mannosidase exhibits different pH optima depending on its tissue source and subcellular localization. For instance, lysosomal β-D-mannosidase from goat kidney displays a sharp pH optimum at 5.5. [] In contrast, the enzyme in both normal adult and mutant goat liver shows activity over a broader pH range (4.5-8.0), suggesting the presence of both lysosomal and non-lysosomal forms of the enzyme. []
Q3: Can 4-Methylumbelliferyl beta-D-mannopyranoside be used for prenatal diagnosis of β-D-mannosidase deficiency?
A: Studies indicate that 4-Methylumbelliferyl beta-D-mannopyranoside can be utilized for the assessment of β-D-mannosidase activity in human chorionic villi. [, ] This suggests the potential of using this substrate for prenatal diagnosis of β-D-mannosidase deficiency, which can manifest as a lysosomal storage disorder.
Q4: Beyond 4-Methylumbelliferyl beta-D-mannopyranoside, are there other potential inhibitors for β-D-mannosidase?
A: Research suggests that mannose derivatives like p-nitrophenyl-beta-D-thiomannopyranoside and p-aminophenyl-beta-D-thiomannopyranoside inhibit β-D-mannosidase activity. [] These compounds, particularly when immobilized, could be valuable tools for purifying β-D-mannosidase via affinity chromatography.
Q5: How does the activity of β-D-mannosidase change during fetal development?
A: Studies using 4-Methylumbelliferyl beta-D-mannopyranoside as a substrate reveal that total hepatic β-D-mannosidase activity in goats increases as gestation progresses, reaching adult levels in the last 90 days. [] This rise is primarily attributed to the elevated activity of the non-lysosomal isoenzyme. Interestingly, the lysosomal β-D-mannosidase exists as multiple isoenzymes, demonstrating both genetic and developmental distinctions from its non-lysosomal counterpart. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



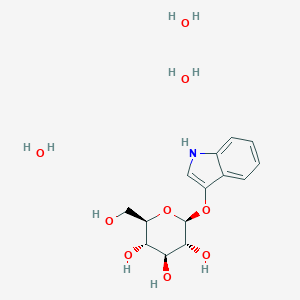


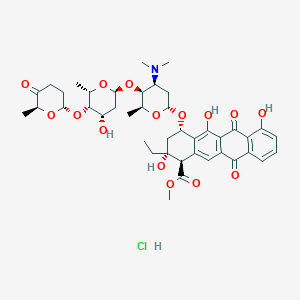
![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)
![[(4E,6Z,8R,9R,10E,12R,13S,14R,16S,17R)-13-Hydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B15232.png)
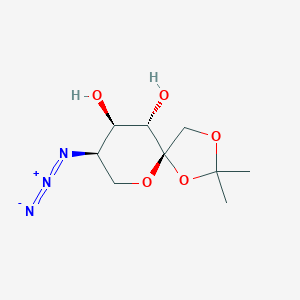

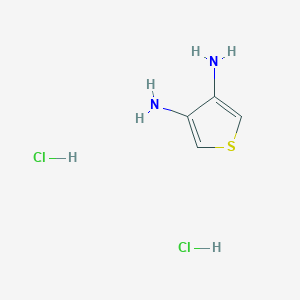
![2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]ethyl methanesulfonate](/img/structure/B15239.png)
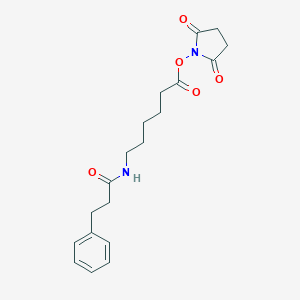
![(2,5-Dioxopyrrolidin-1-yl) 2-[(2,2,2-trifluoroacetyl)amino]acetate](/img/structure/B15242.png)
![2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B15246.png)
![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B15247.png)